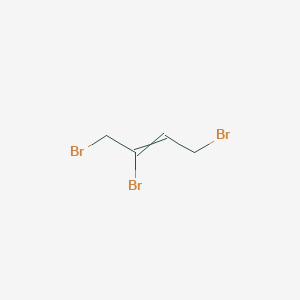![molecular formula C19H14N6O6 B12538051 Bis[3-(azidocarbonyl)phenyl] pentanedioate CAS No. 142179-03-1](/img/structure/B12538051.png)
Bis[3-(azidocarbonyl)phenyl] pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(azidocarbonyl)phenyl] pentanedioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of azidocarbonyl groups attached to a phenyl ring, which are further connected to a pentanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(azidocarbonyl)phenyl] pentanedioate typically involves the reaction of 3-(azidocarbonyl)phenyl derivatives with pentanedioic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the nitrosation reaction of malonic acid derivatives can be employed to introduce the azidocarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(azidocarbonyl)phenyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The azidocarbonyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the azidocarbonyl groups to amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidocarbonyl groups can yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[3-(azidocarbonyl)phenyl] pentanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis[3-(azidocarbonyl)phenyl] pentanedioate involves the reactivity of its azidocarbonyl groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including the development of pharmaceuticals and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(azidocarbonyl)furoxan: Similar in structure but with a furoxan ring instead of a phenyl ring.
Carbamoyl azide: Contains azidocarbonyl groups but lacks the pentanedioate backbone.
Uniqueness
Bis[3-(azidocarbonyl)phenyl] pentanedioate is unique due to its combination of azidocarbonyl groups and a pentanedioate backbone, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust and reactive intermediates .
Eigenschaften
CAS-Nummer |
142179-03-1 |
|---|---|
Molekularformel |
C19H14N6O6 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
bis(3-carbonazidoylphenyl) pentanedioate |
InChI |
InChI=1S/C19H14N6O6/c20-24-22-18(28)12-4-1-6-14(10-12)30-16(26)8-3-9-17(27)31-15-7-2-5-13(11-15)19(29)23-25-21/h1-2,4-7,10-11H,3,8-9H2 |
InChI-Schlüssel |
SUZKUXKTFMWZOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)CCCC(=O)OC2=CC=CC(=C2)C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
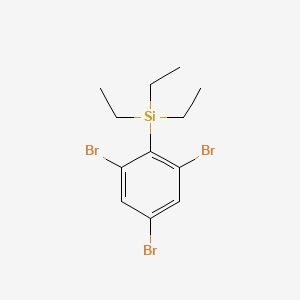
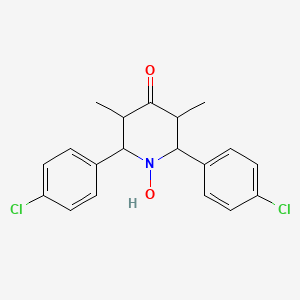
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)

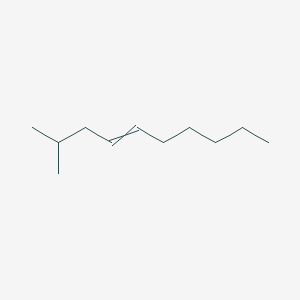
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
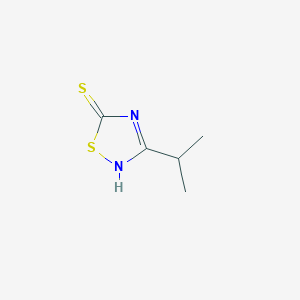
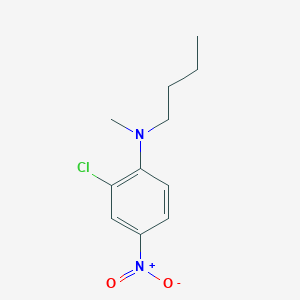
methanone](/img/structure/B12538034.png)
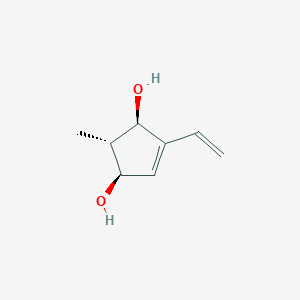
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
